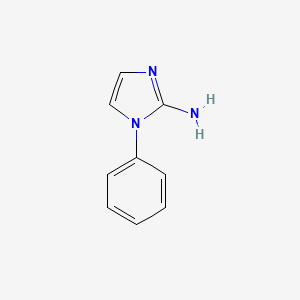

1-Phenyl-1H-imidazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-phenylimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-9-11-6-7-12(9)8-4-2-1-3-5-8/h1-7H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACOLGRUIHSRLDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CN=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101309030 | |

| Record name | 1-Phenyl-1H-imidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101309030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21722-08-7 | |

| Record name | 1-Phenyl-1H-imidazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21722-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenyl-1H-imidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101309030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenyl-1H-imidazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Reaction Mechanism Studies of 1-Phenyl-1H-imidazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the reaction mechanisms of 1-phenyl-1H-imidazol-2-amine, a crucial scaffold in medicinal chemistry. Synthesizing foundational principles with nuanced, field-proven insights, this document is designed to empower researchers in their experimental design and interpretation of results. We will delve into the electronic properties, tautomeric equilibria, and characteristic reactions of this versatile molecule, grounding our discussion in established mechanistic studies and providing actionable experimental protocols.

Introduction: The Significance of the 1-Phenyl-1H-imidazol-2-amine Scaffold

The 2-aminoimidazole moiety is a privileged structure in drug discovery, appearing in a wide array of natural products and synthetic pharmaceuticals.[1] Its ability to act as a bioisostere for guanidines, triazoles, and benzamidines makes it a valuable component in the design of molecules targeting a diverse range of biological targets. The introduction of a phenyl group at the N-1 position, as in 1-phenyl-1H-imidazol-2-amine, significantly influences the molecule's electronic properties, solubility, and metabolic stability, making it a particularly interesting scaffold for medicinal chemistry. A thorough understanding of its reaction mechanisms is therefore paramount for the efficient synthesis of novel derivatives and the prediction of their chemical behavior.

Foundational Synthesis and General Mechanistic Considerations

The synthesis of the 2-aminoimidazole core is well-established, with several routes offering access to a variety of substituted analogues. A common and illustrative approach involves the cyclization of an N-substituted guanidine with an α-haloketone. A proposed mechanism for a green synthesis of a related N,N'-diaryl-2-aminoimidazole derivative highlights key steps that are broadly applicable to the formation of this class of compounds.[1]

The reaction is thought to proceed through three main stages:

-

Regioselective Alkylation: The reaction initiates with the regioselective alkylation of the more nucleophilic sp2-hybridized nitrogen of the guanidine moiety by the α-haloketone.[1] This step is crucial for determining the final substitution pattern of the imidazole ring.

-

Intramolecular Condensation: Following alkylation, an intramolecular condensation occurs between the newly introduced carbonyl group and the secondary sp3-hybridized nitrogen of the guanidine.[1] This cyclization step forms the five-membered imidazole ring.

-

Tautomerization and Aromatization: The final step involves a tautomerization and subsequent dehydration to yield the aromatic 2-aminoimidazole product.[1]

This general mechanism provides a framework for understanding the formation of the 1-phenyl-1H-imidazol-2-amine core. The choice of starting materials and reaction conditions can be rationally modified to influence the efficiency and outcome of the synthesis.

Tautomerism: A Critical Determinant of Reactivity

A fundamental aspect governing the reactivity of 1-phenyl-1H-imidazol-2-amine is its tautomeric equilibrium. The exocyclic amino group can exist in equilibrium with its imino tautomer. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of substituents on both the imidazole and phenyl rings.

The relative populations of the amino and imino tautomers have profound implications for the molecule's reactivity. The amino tautomer presents a nucleophilic exocyclic nitrogen, while the imino form has a more nucleophilic ring nitrogen. Understanding and controlling this equilibrium is therefore a key aspect of directing the outcome of reactions.

Experimental Protocol: Spectroscopic Investigation of Tautomerism

Objective: To determine the tautomeric equilibrium of 1-phenyl-1H-imidazol-2-amine in different solvents using NMR spectroscopy.

Methodology:

-

Sample Preparation: Prepare solutions of 1-phenyl-1H-imidazol-2-amine (5-10 mg) in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, CD₃OD).

-

¹H NMR Spectroscopy: Acquire ¹H NMR spectra for each sample. Pay close attention to the chemical shifts of the N-H protons and the aromatic protons of the imidazole and phenyl rings.

-

¹³C NMR Spectroscopy: Acquire ¹³C NMR spectra. The chemical shifts of the imidazole ring carbons, particularly C2, C4, and C5, are sensitive to the tautomeric form.

-

Variable Temperature NMR: For a selected solvent, acquire a series of ¹H NMR spectra at different temperatures (e.g., from 25 °C to 100 °C). Changes in the chemical shifts and signal coalescence can provide information about the dynamics of the tautomeric exchange.

-

Data Analysis: Analyze the chemical shifts and coupling constants to infer the predominant tautomer in each solvent. The integration of signals corresponding to each tautomer (if distinct signals are observed at low temperatures) can be used to quantify the equilibrium constant.

Electrophilic Substitution Reactions: Mechanism and Regioselectivity

The imidazole ring in 1-phenyl-1H-imidazol-2-amine is electron-rich and susceptible to electrophilic attack. The general mechanism for electrophilic aromatic substitution involves the attack of the π-system of the imidazole ring on an electrophile to form a resonance-stabilized carbocation intermediate (a sigma complex), followed by the loss of a proton to restore aromaticity.[2][3]

The regioselectivity of electrophilic substitution is a critical consideration. The positions on the imidazole ring (C4 and C5) and the phenyl ring are all potential sites for substitution. The directing effects of the amino group and the N-phenyl group, as well as the reaction conditions, will determine the final product distribution.

Influence of Substituents:

-

2-Amino Group: The amino group is a strong activating group and is ortho-, para-directing. In the context of the imidazole ring, this translates to a strong activation of the C4 and C5 positions.

-

N-Phenyl Group: The N-phenyl group is generally considered to be a deactivating group due to its electron-withdrawing inductive effect, but its mesomeric effect can be either electron-donating or electron-withdrawing depending on the relative orientation of the rings.

Frontier Molecular Orbital (FMO) Theory provides a powerful predictive tool for understanding regioselectivity. The sites most susceptible to electrophilic attack are those with the highest electron density in the Highest Occupied Molecular Orbital (HOMO). Computational modeling can be employed to visualize the HOMO and predict the most likely sites of electrophilic substitution.

Reactions at the Exocyclic Amino Group

The exocyclic amino group of 1-phenyl-1H-imidazol-2-amine is a key site for functionalization. It can act as a nucleophile in a variety of reactions, including acylation, alkylation, and the formation of ureas and thioureas.

Acylation Reactions

The acylation of the exocyclic amino group is a common transformation used to introduce a variety of functional groups. The reaction typically proceeds via a nucleophilic acyl substitution mechanism.

Kinetic Studies of Acylation:

Understanding the kinetics of acylation can provide valuable insights into the reaction mechanism. A typical kinetic experiment would involve monitoring the disappearance of the starting material or the appearance of the product over time under pseudo-first-order conditions (i.e., with a large excess of one of the reactants).

Table 1: Representative Data from a Hypothetical Kinetic Study of Acylation

| [1-Phenyl-1H-imidazol-2-amine] (M) | [Acylating Agent] (M) | Initial Rate (M/s) |

| 0.01 | 0.1 | 1.2 x 10⁻⁵ |

| 0.02 | 0.1 | 2.4 x 10⁻⁵ |

| 0.01 | 0.2 | 2.4 x 10⁻⁵ |

The data in this hypothetical table would suggest that the reaction is first order with respect to both the 2-aminoimidazole and the acylating agent.

Conclusion and Future Directions

This guide has provided a foundational understanding of the reaction mechanisms of 1-phenyl-1H-imidazol-2-amine. We have explored its synthesis, the critical role of tautomerism, and the mechanisms of its key reactions. By integrating theoretical principles with practical experimental protocols, we aim to equip researchers with the knowledge to rationally design and execute synthetic strategies involving this important heterocyclic scaffold.

Future research in this area will likely focus on the development of novel catalytic systems for the selective functionalization of the 1-phenyl-1H-imidazol-2-amine core, as well as more in-depth computational and experimental studies to further elucidate the subtleties of its reaction mechanisms. A deeper understanding of these fundamental processes will undoubtedly accelerate the discovery and development of new therapeutics based on this versatile molecular framework.

References

-

Di Mola, A., et al. (2018). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules, 23(11), 2823. [Link]

-

O'Shea, D. F., et al. (2019). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules, 24(18), 3353. [Link]

-

Ośmiałowski, B., et al. (2020). Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives. Molecules, 25(1), 123. [Link]

-

Gualandi, A., et al. (2020). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts, 10(1), 28. [Link]

-

Clementi, S., et al. (1971). The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XXI. Bromination of 2-aminopyridines. Journal of the Chemical Society B: Physical Organic, 79-82. [Link]

-

Ashenhurst, J. (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]

-

Arjunan, V., et al. (2014). The atomic orbital compositions of the frontier molecular orbital for... ResearchGate. [Link]

-

Organic Chemistry Portal. Diazotisation. [Link]

-

Gomez, D. E., et al. (2023). Computational Mechanistic Study on N-Nitrosation Reaction of Secondary Amines. Preprints. [Link]

-

Chen, X., et al. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 110(10), 6049-6111. [Link]

-

Abdel-Wahab, B. F., et al. (2012). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. International Journal of Organic Chemistry, 2, 221-230. [Link]

-

Chemistry Steps. Electrophilic Aromatic Substitution – The Mechanism. [Link]

-

Chemistry Steps. Selectivity in Radical Halogenation with Practice Problems. [Link]

-

Acar, E. T., et al. (2020). Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Journal of the Turkish Chemical Society Section A: Chemistry, 7(3), 859-868. [Link]

-

Smith, A. M. R., et al. (2016). Kinetics and Mechanism of Azole n−π*-Catalyzed Amine Acylation. Journal of the American Chemical Society, 138(28), 8863-8873. [Link]

Sources

Methodological & Application

Application Notes and Protocols: 1-Phenyl-1H-imidazol-2-amine as a Ligand for Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Versatile Architecture of 1-Phenyl-1H-imidazol-2-amine in Coordination Chemistry

The imidazole moiety is a cornerstone in the architecture of biologically active molecules and a versatile building block in coordination chemistry.[1][2] Its prevalence in vital biomolecules, such as the amino acid histidine, underscores its fundamental role in coordinating metal ions within metalloenzymes.[3] The 1-Phenyl-1H-imidazol-2-amine ligand, the focus of this guide, presents a compelling scaffold for the synthesis of novel metal complexes. This is due to its unique electronic and structural features, which can be fine-tuned to influence the properties of the resulting coordination compounds.

The strategic placement of a phenyl group at the 1-position of the imidazole ring and an amine group at the 2-position creates a bidentate chelate ligand. This arrangement offers two distinct coordination sites: the sp2-hybridized nitrogen of the imidazole ring and the exocyclic amino group. This chelation imparts significant stability to the resulting metal complexes. The phenyl substituent, through its electronic and steric influence, can modulate the ligand's donor properties and the overall geometry and reactivity of the metal complex.

The resulting metal complexes of 1-Phenyl-1H-imidazol-2-amine are of significant interest for a range of applications, from catalysis to the development of new therapeutic agents.[4] The coordination of this ligand to transition metals can lead to complexes with unique photophysical properties, catalytic activities, and biological functions.[5] For instance, the anti-inflammatory and psychostimulant properties of N-Phenyl-1H-imidazol-2-amine suggest that its metal complexes could exhibit enhanced or novel biological activities.[6]

This document provides a comprehensive guide for researchers, detailing the synthesis of 1-Phenyl-1H-imidazol-2-amine, its subsequent use in the formation of metal complexes, and the characterization and potential applications of these novel materials. The protocols provided are based on established methodologies for similar 2-aminoimidazole systems, offering a robust starting point for exploration in this exciting area of coordination chemistry.

Part 1: Synthesis of the Ligand: 1-Phenyl-1H-imidazol-2-amine

The synthesis of 2-aminoimidazoles can be achieved through various routes, often involving the condensation of α-haloketones with guanidine derivatives.[7] The following protocol is a generalized procedure adapted from the synthesis of analogous substituted 2-aminoimidazoles and provides a reliable method for obtaining 1-Phenyl-1H-imidazol-2-amine.[8]

Experimental Protocol: Synthesis of 1-Phenyl-1H-imidazol-2-amine

Materials:

-

2-Bromo-1-phenylethan-1-one (α-bromoacetophenone)

-

Guanidine hydrochloride

-

Sodium ethoxide (or a suitable base)

-

Ethanol

-

Diethyl ether

-

Petroleum ether

-

Standard laboratory glassware and reflux apparatus

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve guanidine hydrochloride (1.1 equivalents) in absolute ethanol.

-

Base Addition: To this solution, add sodium ethoxide (1.1 equivalents) portion-wise while stirring. The formation of a precipitate of sodium chloride may be observed.

-

Addition of α-haloketone: Slowly add a solution of 2-bromo-1-phenylethan-1-one (1 equivalent) in ethanol to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the precipitated sodium chloride by filtration.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude solid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or diethyl ether/petroleum ether mixture, to yield pure 1-Phenyl-1H-imidazol-2-amine as a solid.[7]

Characterization of 1-Phenyl-1H-imidazol-2-amine

The synthesized ligand should be thoroughly characterized to confirm its identity and purity. The following table summarizes the expected characterization data, based on analogous compounds.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the phenyl and imidazole rings (multiple signals in the range of δ 7.0-8.0 ppm). A broad singlet for the -NH₂ protons (δ ~5.0-6.0 ppm, exchangeable with D₂O). A singlet for the imidazole C-H proton.[7][8] |

| ¹³C NMR | Aromatic carbons of the phenyl and imidazole rings. A signal for the C-NH₂ carbon in the imidazole ring.[7] |

| FT-IR (cm⁻¹) | N-H stretching vibrations of the primary amine (two bands around 3400-3300 cm⁻¹). C=N and C=C stretching vibrations of the imidazole and phenyl rings (around 1600-1450 cm⁻¹).[7][9] |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of 1-Phenyl-1H-imidazol-2-amine (C₉H₉N₃, M.W. = 159.19 g/mol ). |

| Melting Point | A sharp melting point, indicating the purity of the compound. |

Part 2: Synthesis of Metal Complexes with 1-Phenyl-1H-imidazol-2-amine

The coordination of 1-Phenyl-1H-imidazol-2-amine to a metal center can be achieved through a straightforward reaction between the ligand and a suitable metal salt. The following is a general protocol that can be adapted for various transition metals.

Experimental Workflow: Metal Complex Synthesis

Caption: General workflow for the synthesis of metal complexes.

Protocol: Synthesis of a Representative Metal(II) Complex

Materials:

-

1-Phenyl-1H-imidazol-2-amine

-

A metal(II) salt (e.g., CuCl₂, Ni(OAc)₂, PdCl₂)

-

Methanol or Ethanol

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

Ligand Solution: Dissolve 1-Phenyl-1H-imidazol-2-amine (2 equivalents) in methanol or ethanol in a round-bottom flask.

-

Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (1 equivalent) in the same solvent.

-

Reaction: Slowly add the metal salt solution to the stirring ligand solution at room temperature. A color change or the formation of a precipitate may be observed.

-

Reflux: Heat the reaction mixture to reflux for 2-4 hours to ensure complete complexation.

-

Isolation: After cooling to room temperature, collect the precipitated metal complex by filtration.

-

Washing: Wash the solid with cold solvent to remove any unreacted starting materials, followed by a wash with diethyl ether.

-

Drying: Dry the resulting complex in a desiccator or under vacuum.

Characterization of the Metal Complex

The synthesized metal complex should be characterized to determine its structure and properties.

| Technique | Expected Observations and Rationale |

| FT-IR (cm⁻¹) | A shift in the N-H stretching and bending vibrations of the amino group upon coordination to the metal center. Changes in the vibrational frequencies of the imidazole ring, indicating coordination through the ring nitrogen. |

| UV-Vis Spectroscopy | Appearance of new absorption bands in the visible region due to d-d electronic transitions of the metal ion in the ligand field. Charge-transfer bands may also be observed. |

| Elemental Analysis | Determination of the percentage of C, H, N, and the metal to confirm the stoichiometry of the complex. |

| Magnetic Susceptibility | Measurement of the magnetic moment to determine the spin state and geometry of the metal center (e.g., distinguishing between square planar and tetrahedral Ni(II)). |

| X-ray Crystallography | Provides definitive structural information, including bond lengths, bond angles, and the coordination geometry around the metal ion. |

Part 3: Potential Applications of 1-Phenyl-1H-imidazol-2-amine Metal Complexes

The unique structural and electronic properties of metal complexes derived from 1-Phenyl-1H-imidazol-2-amine open up avenues for their application in various scientific and technological fields.

Catalysis

Metal complexes containing imidazole-based ligands have shown significant promise as catalysts in a variety of organic transformations. For instance, ruthenium complexes with ligands incorporating an imidazole moiety have been investigated for their catalytic activity in the dehydrogenation of formic acid for hydrogen production.[10] The electronic properties of the 1-Phenyl-1H-imidazol-2-amine ligand can be tuned to modulate the catalytic efficiency of the metal center for reactions such as hydrogenations, oxidations, and cross-coupling reactions.

Drug Development and Medicinal Chemistry

Imidazole derivatives are a well-established class of pharmacophores, and their metal complexes often exhibit enhanced biological activity compared to the free ligands.[4] The coordination of a metal ion can facilitate the transport of the drug molecule into cells and can also be the source of its therapeutic action. Given that N-Phenyl-1H-imidazol-2-amine has reported anti-inflammatory properties, its metal complexes could be explored as novel anti-inflammatory agents.[6] Furthermore, metal complexes of imidazole derivatives are being investigated for their potential as anticancer and antimicrobial agents.[4]

Hypothetical Anticancer Mechanism of Action

Caption: Potential mechanisms of anticancer activity.

This diagram illustrates a hypothetical pathway where a metal complex of 1-Phenyl-1H-imidazol-2-amine could induce cancer cell death. Upon entering the cell, the complex could interact with nuclear DNA, leading to DNA damage and apoptosis. Alternatively, it could target the mitochondria, disrupting the electron transport chain and leading to the generation of reactive oxygen species (ROS), which in turn triggers apoptosis.

Conclusion

1-Phenyl-1H-imidazol-2-amine is a ligand with significant potential for the development of novel metal complexes with diverse applications. Its synthesis is accessible through established chemical routes, and its coordination chemistry offers a rich field for exploration. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers venturing into the synthesis, characterization, and application of these promising coordination compounds. Further investigation into the catalytic and biological properties of these complexes is warranted and is expected to yield exciting discoveries in the fields of materials science and drug development.

References

-

Aitken, L., et al. (2023). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. PubMed Central. Available at: [Link]

-

Barbera, V., et al. (2020). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. MDPI. Available at: [Link]

-

ACS Publications. (2024). Molecular Hydrogen Production from Formic Acid by Cationic Phenanthroline Ruthenium Complexes: Experimental and DFT Mechanistic. ACS Publications. Available at: [Link]

-

ResearchGate. (2018). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. ResearchGate. Available at: [Link]

-

PMC. (2019). Crystal structure and Hirshfeld surface analysis of (1H-imidazole-κN 3)[4-methyl-2-({[2-oxido-5-(2-phenyldiazen-1-yl)phenyl]methylidene}amino)pentanoate-κ3 O,N,O′]copper(II). PMC. Available at: [Link]

-

ResearchGate. (2025). Recent Advancements in Bioactivity of Imidazole–Imidazolium-Based Metal Complexes Against Pathogenic Fungi. ResearchGate. Available at: [Link]

-

Digital Repository. (2010). Synthesis and Identification of metal complexes of 1-phenyl-3,(2-(5-phenyl amine-1,3,4-thiadiazole-2-yl) phenyl thiourea. Digital Repository. Available at: [Link]

-

NIST. (n.d.). 1H-Imidazole, 1-phenyl-. NIST WebBook. Available at: [Link]

-

ResearchGate. (2012). Transition metal complexes of 2-(substituted-1H-pyrazole-4-yl)-1H-benzo[d]imidazoles: Synthesis and characterization. ResearchGate. Available at: [Link]

-

ResearchGate. (2015). The crystal structure of tetrakis(5-phenyl-1H-imidazole-κN)zinc(II) dinitrate. ResearchGate. Available at: [Link]

-

Connect Journals. (2013). SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Connect Journals. Available at: [Link]

-

PMC. (2022). Research Progress on the Biological Activities of Metal Complexes Bearing Polycyclic Aromatic Hydrazones. PubMed Central. Available at: [Link]

-

IUCr Journals. (2023). Crystal structure and Hirshfeld surface analysis of (1H-imidazole-κN3)[N-(2-oxido- - IUCr Journals. IUCr Journals. Available at: [Link]

-

ResearchGate. (2013). ChemInform Abstract: Clay-Supported 2-Phenyl-1H-imidazole Derivatives for Heterogeneous Catalysis of Henry Reaction. ResearchGate. Available at: [Link]

-

UCLA. (n.d.). IR: amines. UCLA Chemistry. Available at: [Link]

-

MDPI. (2022). Novel Fluorescent Tetrahedral Zinc (II) Complexes Derived from 4-Phenyl-1-octyl-1H-imidazole Fused with Aryl-9H-Carbazole and Triarylamine Donor Units: Synthesis, Crystal Structures, and Photophysical Properties. MDPI. Available at: [Link]

-

Wikipedia. (n.d.). Transition metal imidazole complex. Wikipedia. Available at: [Link]

-

PMC. (2023). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. PubMed Central. Available at: [Link]

-

PMC. (2023). Synthesis and Biological Activities of Some Metal Complexes of Peptides: A Review. PubMed Central. Available at: [Link]

-

Wiley Online Library. (2023). FTIR spectra of (a) 1-(3-aminopropyl)imidazole, (b) phenyl isocyanate, and (c) PUPI. Wiley Online Library. Available at: [Link]

-

ResearchGate. (2016). The crystal structure of catena-poly(μ2-1,4-bis-(1H-imidazol-1-yl)benzene-copper(I)) dichloridocopper(I), {[CuC12H10N4][CuCl2]} n. ResearchGate. Available at: [Link]

-

ResearchGate. (2016). The roles of imidazole ligands in coordination supramolecular systems. ResearchGate. Available at: [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]

-

Asian Journal of Biomedical and Pharmaceutical Sciences. (2020). A review: Chemical and biological activity of chalcones with their metal complex. Asian Journal of Biomedical and Pharmaceutical Sciences. Available at: [Link]

-

Royal Society of Chemistry. (2018). Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. Royal Society of Chemistry. Available at: [Link].pdf)

Sources

- 1. connectjournals.com [connectjournals.com]

- 2. researchgate.net [researchgate.net]

- 3. Transition metal imidazole complex - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Research Progress on the Biological Activities of Metal Complexes Bearing Polycyclic Aromatic Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biosynth.com [biosynth.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: A Strategic Approach to the Biological Screening of 1-Phenyl-1H-imidazol-2-amine Analogs

For distribution to: Researchers, scientists, and drug development professionals.

I. Introduction: Unveiling the Therapeutic Potential of 1-Phenyl-1H-imidazol-2-amine Analogs

The 1-phenyl-1H-imidazol-2-amine scaffold represents a "privileged structure" in medicinal chemistry, with analogs demonstrating a wide spectrum of biological activities.[1] These activities range from anti-inflammatory and neuroprotective to anticancer effects, suggesting that this chemical class may interact with multiple biological targets.[1] A strategic and well-designed screening cascade is therefore essential to efficiently identify and characterize the therapeutic potential of novel analogs, ensuring that resources are focused on the most promising candidates.

This guide provides a comprehensive framework for the biological screening of 1-phenyl-1H-imidazol-2-amine analogs. It is designed to be a practical resource, offering not just step-by-step protocols but also the scientific rationale behind the proposed screening strategy. Our approach is rooted in a tiered system, beginning with broad-based cellular assays to assess general cytotoxicity and cytostatic effects, followed by more specific functional and biochemical assays to elucidate the mechanism of action.

II. The Screening Cascade: A Multi-Faceted Approach

A successful screening campaign for novel compounds with unknown primary targets requires a carefully planned cascade of assays. This cascade should be designed to progressively narrow down the number of compounds, while simultaneously increasing the depth of biological and mechanistic understanding.[2][3] Our proposed screening cascade for 1-phenyl-1H-imidazol-2-amine analogs is a four-tiered approach, designed to efficiently identify false positives and prioritize compounds with genuine therapeutic potential.[2]

Figure 1: A Four-Tiered Screening Cascade for 1-Phenyl-1H-imidazol-2-amine Analogs.

III. Tier 1: Primary Screening - Assessing Foundational Cellular Effects

The initial tier of the screening cascade is designed to broadly assess the impact of the 1-phenyl-1H-imidazol-2-amine analogs on cell viability and proliferation. This step is crucial for identifying compounds with cytotoxic or cytostatic effects at an early stage and for determining appropriate concentration ranges for subsequent assays.

A. General Cytotoxicity & Viability: The MTT Assay

The MTT assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4] Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[5] The intensity of the resulting color is directly proportional to the number of viable cells.[5][6]

Materials:

-

96-well flat-bottom sterile microplates

-

1-Phenyl-1H-imidazol-2-amine analogs dissolved in a suitable solvent (e.g., DMSO)

-

Selected cancer cell lines (e.g., HeLa, A549, MCF-7) or other relevant cell types

-

Complete cell culture medium

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium.[7] Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 1-phenyl-1H-imidazol-2-amine analogs in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include appropriate vehicle controls (e.g., DMSO-treated cells) and untreated control wells.

-

Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.[7]

-

MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh serum-free medium and 10 µL of the MTT solution to each well.[5]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[5]

-

Solubilization: Carefully remove the MTT solution and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[6] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Data Interpretation:

| Parameter | Description |

| % Cell Viability | (Absorbance of treated cells / Absorbance of control cells) x 100 |

| IC₅₀ (50% Inhibitory Concentration) | The concentration of the compound that causes a 50% reduction in cell viability. |

B. High-Content Phenotypic Screening (Optional)

For a more in-depth primary screen, high-content screening (HCS) can be employed. HCS combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters, providing a "phenotypic fingerprint" of a compound's effect.[8][9] This can reveal subtle but important cellular changes that may not be captured by a simple viability assay.[9]

IV. Tier 2: Target Deconvolution & Secondary Assays

Compounds that demonstrate interesting activity in the primary screen, without significant cytotoxicity at the tested concentrations, will advance to Tier 2. This tier focuses on identifying the potential molecular targets and biological pathways through which the 1-phenyl-1H-imidazol-2-amine analogs exert their effects.

A. Kinase Inhibition Profiling: The ADP-Glo™ Kinase Assay

Given that many imidazole-based compounds are known to be kinase inhibitors, a broad kinase inhibition screen is a logical next step.[10] The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[11][12] This universal assay can be used for virtually any kinase and is well-suited for high-throughput screening.[11]

Materials:

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

A panel of purified protein kinases

-

Substrates for each kinase

-

ATP

-

384-well low-volume white or black plates

-

Multichannel pipette

-

Luminometer

Procedure:

-

Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction by adding the kinase, substrate, ATP, and the 1-phenyl-1H-imidazol-2-amine analog at various concentrations. Include positive (known inhibitor) and negative (no inhibitor) controls.

-

Kinase Reaction Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).

-

ATP Depletion: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[12] Incubate for 40 minutes at room temperature.[12]

-

ADP to ATP Conversion: Add the Kinase Detection Reagent to each well to convert the ADP generated in the kinase reaction to ATP.[12] Incubate for 30-60 minutes at room temperature.[12]

-

Luminescence Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of ADP produced, and therefore, to the kinase activity.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.

Figure 2: Principle of the ADP-Glo™ Kinase Assay.

B. Monoamine Oxidase (MAO) Inhibition Assays

Some imidazole derivatives have been reported to interact with monoamine oxidases (MAO-A and MAO-B), which are important enzymes in the metabolism of neurotransmitters. A fluorometric assay can be used to screen for MAO-B inhibitors.[13] This assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of the MAO substrate.[14]

Materials:

-

MAO-B Inhibitor Screening Kit (e.g., from Sigma-Aldrich or Assay Genie)[14][15]

-

Purified MAO-B enzyme

-

MAO-B substrate (e.g., tyramine)

-

Fluorometric probe

-

96-well black, flat-bottom plates

-

Fluorometric microplate reader

Procedure:

-

Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. This typically involves reconstituting lyophilized components and preparing working solutions.[14]

-

Inhibitor and Enzyme Incubation: In a 96-well plate, add the test compounds (1-phenyl-1H-imidazol-2-amine analogs) at various concentrations.[15] Also include a known MAO-B inhibitor as a positive control (e.g., Selegiline) and a no-inhibitor control.[14] Add the diluted MAO-B enzyme solution to each well and incubate for a short period (e.g., 10 minutes) at 37°C.[15]

-

Substrate Addition and Reaction: Initiate the enzymatic reaction by adding the MAO-B substrate to each well.

-

Signal Development: Add the developer and probe solution to each well. This solution will react with the H₂O₂ produced by the MAO-B enzyme to generate a fluorescent signal.

-

Fluorescence Measurement: Incubate the plate for a specified time at 37°C, protected from light. Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

-

Data Analysis: Calculate the percentage of MAO-B inhibition for each compound concentration relative to the no-inhibitor control.

C. Neuroprotection Assays: The SH-SY5Y Model

The neuroprotective potential of the analogs can be assessed using a cell-based model of neurotoxicity. The human neuroblastoma cell line SH-SY5Y is a widely used model in Parkinson's disease research.[1] These cells can be differentiated into a more mature neuronal phenotype and then challenged with a neurotoxin such as MPP⁺ (1-methyl-4-phenylpyridinium) to induce cell death.[1][16]

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Cell culture medium (e.g., DMEM/F12) supplemented with FBS and antibiotics

-

Retinoic acid (for differentiation)

-

MPP⁺ (1-methyl-4-phenylpyridinium)

-

1-Phenyl-1H-imidazol-2-amine analogs

-

96-well plates

-

MTT assay reagents (as described in Tier 1)

-

Microplate reader

Procedure:

-

Cell Culture and Differentiation: Culture SH-SY5Y cells in complete medium. For differentiation, seed the cells at an appropriate density and treat with retinoic acid for a specified period (e.g., 3-5 days).

-

Compound Pre-treatment: Pre-treat the differentiated SH-SY5Y cells with various concentrations of the 1-phenyl-1H-imidazol-2-amine analogs for a specified time (e.g., 2 hours).[16]

-

Neurotoxin Challenge: Induce neurotoxicity by adding MPP⁺ to the cell culture medium at a pre-determined toxic concentration (e.g., 500 µM).[16]

-

Incubation: Incubate the cells for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[16]

-

Viability Assessment: Assess cell viability using the MTT assay as described in Tier 1.

-

Data Analysis: Calculate the percentage of neuroprotection afforded by each compound concentration by comparing the viability of compound-treated, MPP⁺-challenged cells to that of cells challenged with MPP⁺ alone.

V. Tier 3: Mechanism of Action & Selectivity

Compounds that show promising activity in Tier 2 assays will be further characterized in Tier 3 to confirm their mechanism of action and assess their selectivity.

A. Dose-Response and IC₅₀ Determination

For all active "hits" from Tier 2, full dose-response curves should be generated to accurately determine their potency (IC₅₀ or EC₅₀ values). This involves testing a wider range of compound concentrations in the respective assays.

B. Kinase Selectivity Profiling

For compounds identified as kinase inhibitors, it is crucial to determine their selectivity profile. This can be achieved by screening the active compounds against a larger panel of kinases. A highly selective kinase inhibitor is generally more desirable as it is less likely to have off-target effects.

C. Receptor Binding Assays

If the initial screening or literature suggests that the 1-phenyl-1H-imidazol-2-amine analogs may interact with specific receptors (e.g., dopamine receptors), radioligand binding assays can be performed. These assays are the gold standard for measuring the affinity of a ligand for its receptor.[17]

Materials:

-

Cell membranes expressing the target receptor

-

Radiolabeled ligand specific for the target receptor

-

1-Phenyl-1H-imidazol-2-amine analogs

-

Assay buffer

-

Glass fiber filter plates

-

Vacuum manifold

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, combine the cell membranes, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound (the 1-phenyl-1H-imidazol-2-amine analog).

-

Incubation: Incubate the plate at a specific temperature and for a time sufficient to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold.[18] This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.[18]

-

Scintillation Counting: After drying the filters, add scintillation fluid and count the radioactivity retained on the filters using a microplate scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This value can then be used to calculate the inhibitory constant (Ki).

VI. Tier 4: Lead Optimization

The most promising compounds from Tier 3, characterized by high potency, selectivity, and a well-defined mechanism of action, will be considered "leads" and will advance to the final tier of the screening cascade.

A. In Vitro ADME/Tox

In this stage, the lead compounds are subjected to a battery of in vitro assays to assess their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their potential toxicity. These assays are critical for predicting the in vivo behavior of the compounds and for identifying any potential liabilities that may hinder their development into safe and effective drugs.

VII. Conclusion: A Pathway to Novel Therapeutics

The biological screening of 1-phenyl-1H-imidazol-2-amine analogs requires a systematic and multi-faceted approach. The screening cascade outlined in this guide provides a robust framework for identifying and characterizing the therapeutic potential of this promising class of compounds. By integrating a series of carefully selected and validated assays, researchers can efficiently navigate the complexities of drug discovery and increase the probability of identifying novel drug candidates with the potential to address unmet medical needs.

VIII. References

-

Apsel, B., Blair, J. A., Gonzalez, B., Nazif, T. M., Feldman, M. E., Aizenstein, B., ... & Shokat, K. M. (2008). A chemical genetics approach to selective inhibition of kinases. Nature chemical biology, 4(11), 691-699.

-

Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

-

Buchser, W., Collins, M., Garyantes, T., Guha, R., Haney, S., Lemmon, V., ... & Yasgar, A. (2014). Assay guidance manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.

-

Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American journal of physiology-lung cellular and molecular physiology, 265(4), L421-L429.

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

-

Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

-

Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

-

MDPI. (2023, September 28). Recent Advances in High-Content Imaging and Analysis in iPSC-Based Modelling of Neurodegenerative Diseases. Retrieved from [Link]

-

PeploBio. (2024, May 29). The Role of Assay Development and Validation in Drug Discovery. Retrieved from [Link]

-

ResearchGate. (2025, August 7). (PDF) Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. Retrieved from [Link]

-

Sygnature Discovery. (n.d.). Screening Cascade Development Services. Retrieved from [Link]

-

Visikol. (2023, May 23). The Importance of In Vitro Assays. Retrieved from [Link]

-

Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67-73.

-

Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). Retrieved from [Link]

-

BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

-

Drug Target Review. (2014, May 6). Building GPCR screening cascades for lead generation. Retrieved from [Link]

-

ICE Bioscience. (n.d.). FRET and TR-FRET Assays. Retrieved from [Link]

-

MDPI. (2022, November 11). Protective Role of Whey Protein Isolate on MPP + -Induced Differentiation of SH-SY5Y Cells by Modulating the Nrf2 Antioxidant Pathway. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]

-

National Institutes of Health. (2023, May 10). Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities. Retrieved from [Link]

-

National Library of Medicine. (2017, January 1). Cell sensitivity assays: the MTT assay. Retrieved from [Link]

-

Protocols.io. (2023, February 27). MTT (Assay protocol. Retrieved from [Link]

-

Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

-

ResearchGate. (n.d.). A protein kinase assay based on FRET between quantum dots and fluorescently-labeled peptides | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Pre-treatment of SH-SY5Y cells with guanosine decreases MPP +-induced... | Download Scientific Diagram. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Fluorescence resonance energy transfer microscopy as demonstrated by measuring the activation of the serine/threonine kinase Akt. Retrieved from [Link]

-

Tropical Journal of Pharmaceutical Research. (n.d.). Breviscapine alleviates MPP+-induced damage and apoptosis of SH-SY5Y cells by activating Nrf2 pathway. Retrieved from [Link]

Sources

- 1. Protective Role of Whey Protein Isolate on MPP+-Induced Differentiation of SH-SY5Y Cells by Modulating the Nrf2 Antioxidant Pathway | MDPI [mdpi.com]

- 2. sygnaturediscovery.com [sygnaturediscovery.com]

- 3. drugtargetreview.com [drugtargetreview.com]

- 4. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. atcc.org [atcc.org]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. MTT (Assay protocol [protocols.io]

- 8. Applications of High Content Screening in Life Science Research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ichorlifesciences.com [ichorlifesciences.com]

- 10. Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 12. promega.com [promega.com]

- 13. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (ab284511) | Abcam [abcam.com]

- 14. sigmaaldrich.cn [sigmaaldrich.cn]

- 15. assaygenie.com [assaygenie.com]

- 16. ajol.info [ajol.info]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Throughput Screening of 1-Phenyl-1H-imidazol-2-amine Libraries

Introduction: The Therapeutic Potential of the 1-Phenyl-1H-imidazol-2-amine Scaffold

The 1-Phenyl-1H-imidazol-2-amine core structure represents a "privileged scaffold" in medicinal chemistry, a molecular framework that is capable of binding to multiple, diverse biological targets.[1] Derivatives of this and related imidazole structures have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Specifically, N-Phenyl-1H-imidazol-2-amine has been identified as an anti-inflammatory agent and a dopamine D1 receptor antagonist, highlighting its potential in developing therapeutics for a range of disorders.[2]

High-throughput screening (HTS) is an indispensable tool in modern drug discovery, enabling the rapid evaluation of large and diverse chemical libraries to identify "hit" compounds that modulate a specific biological target.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of HTS campaigns for 1-Phenyl-1H-imidazol-2-amine libraries. We will delve into the critical aspects of assay development, provide detailed experimental protocols, and discuss the nuances of data analysis and hit validation, all within the context of this promising chemical scaffold.

PART 1: Assay Development and Strategic Considerations

The success of any HTS campaign hinges on the development of a robust and reliable assay. The choice of assay format is dictated by the biological target of interest. For the 1-Phenyl-1H-imidazol-2-amine library, we will focus on two primary therapeutic areas informed by existing literature: inflammation and neurological disorders.

Target Selection and Assay Choice

The initial step is to define the biological question. Are we searching for inhibitors of an inflammatory enzyme or modulators of a G-protein coupled receptor (GPCR)? The answer will guide the selection of either a biochemical or a cell-based assay.

-

Biochemical Assays: These assays are performed in a cell-free system and directly measure the interaction of a compound with a purified biological target, such as an enzyme or receptor. They are generally less prone to off-target effects and can be more straightforward to optimize.

-

Cell-Based Assays: These assays utilize living cells and measure a cellular response to a compound. They provide more physiologically relevant data but can be more complex to develop and interpret due to the intricate network of cellular pathways.

The following diagram illustrates the decision-making process for assay selection when screening a 1-Phenyl-1H-imidazol-2-amine library.

Caption: Decision workflow for assay selection.

Case Study 1: Targeting Inflammation - COX-2 Inhibition

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, and its inhibition is a validated strategy for treating inflammation. A fluorescence-based enzymatic assay is a suitable HTS format for identifying COX-2 inhibitors within a 1-Phenyl-1H-imidazol-2-amine library.

Protocol 1: Fluorometric COX-2 Inhibitor Screening Assay

This protocol is adapted from commercially available kits and is suitable for a 384-well plate format.[4][5][6]

Materials:

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer

-

COX Probe (e.g., a fluorogenic substrate that is converted to a fluorescent product by the action of COX-2)

-

COX Cofactor

-

Arachidonic Acid (substrate)

-

Celecoxib (positive control inhibitor)

-

1-Phenyl-1H-imidazol-2-amine library dissolved in DMSO

-

384-well black, flat-bottom plates

-

Plate reader with fluorescence detection capabilities (e.g., Ex/Em = 535/587 nm)

Procedure:

-

Reagent Preparation:

-

Reconstitute COX-2 enzyme in sterile water and store in aliquots at -80°C. Avoid repeated freeze-thaw cycles.

-

Prepare a master mix of COX Assay Buffer, COX Probe, and COX Cofactor.

-

-

Compound Plating:

-

Dispense 1 µL of each library compound (typically at a 10 mM stock concentration) into the wells of the 384-well plate.

-

For controls, dispense 1 µL of DMSO (negative control) and 1 µL of Celecoxib (positive control) at a suitable concentration (e.g., 10 µM).

-

-

Enzyme and Substrate Addition:

-

Add 20 µL of the master mix to each well.

-

Add 10 µL of a 10X working solution of the test inhibitor or control to the appropriate wells.

-

Incubate the plate for 10 minutes at 37°C to allow for inhibitor binding.[7]

-

Initiate the enzymatic reaction by adding 10 µL of Arachidonic Acid to all wells.

-

-

Signal Detection:

Case Study 2: Targeting Neurological Disorders - Dopamine D1 Receptor Antagonism

The dopamine D1 receptor is a GPCR implicated in various neurological and psychiatric conditions. A cell-based reporter gene assay is a powerful HTS method to identify D1 receptor antagonists.

Protocol 2: Cell-Based Dopamine D1 Receptor Antagonist Assay

This protocol utilizes a stable cell line expressing the human dopamine D1 receptor and a cAMP-responsive reporter gene (e.g., luciferase).[2]

Materials:

-

CHO-D1R stable cell line (Chinese Hamster Ovary cells expressing the human D1 receptor and a cAMP-responsive reporter)

-

Cell culture medium (e.g., DMEM/F12 with 10% FBS)

-

Dopamine (agonist)

-

SCH 23390 (known D1 antagonist, positive control)

-

1-Phenyl-1H-imidazol-2-amine library dissolved in DMSO

-

384-well white, clear-bottom cell culture plates

-

Luciferase detection reagent (e.g., Bright-Glo™)

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed the CHO-D1R cells into 384-well plates at a density of 5,000-10,000 cells per well in 40 µL of culture medium.

-

Incubate the plates for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Compound Addition:

-

Add 10 µL of the library compounds, DMSO (negative control), or SCH 23390 (positive control) to the respective wells.

-

Incubate for 30 minutes at 37°C.

-

-

Agonist Stimulation:

-

Add 10 µL of dopamine at a final concentration that elicits 80% of the maximal response (EC80) to all wells except for the unstimulated controls.

-

Incubate for 3-6 hours at 37°C.

-

-

Signal Detection:

-

Equilibrate the plate to room temperature for 10 minutes.

-

Add 50 µL of luciferase detection reagent to each well.

-

Incubate for 2 minutes at room temperature to induce cell lysis and stabilize the luminescent signal.

-

Read the luminescence on a plate reader.

-

PART 2: The High-Throughput Screening Workflow

A successful HTS campaign requires a meticulously planned and executed workflow, from library management to data acquisition.

The following diagram outlines the key stages of a typical HTS workflow.

Caption: A generalized high-throughput screening workflow.

Mitigating Compound Interference

A significant challenge in HTS is the potential for library compounds to interfere with the assay technology, leading to false positives or false negatives. For fluorescence-based assays, it is crucial to identify and flag compounds that are inherently fluorescent or act as quenchers.[8]

Protocol 3: Identifying Fluorescent Interference

-

Pre-read: Before adding any fluorescent reagents (e.g., COX Probe), read the plate containing the library compounds in the assay buffer on a fluorometer at the same excitation and emission wavelengths used for the assay.

-

Counter-screen: Run the entire assay protocol in the absence of the biological target (e.g., no COX-2 enzyme).

-

Data Analysis: Compounds that show a significant signal in the pre-read or the counter-screen are flagged as potential sources of interference and should be further investigated.[9]

Assessing Compound Cytotoxicity

In cell-based assays, it is imperative to distinguish between compounds that modulate the target of interest and those that are simply cytotoxic. A counter-screen to assess cell viability is a standard component of HTS campaigns. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method for this purpose.[10][11]

Protocol 4: CellTiter-Glo® Cytotoxicity Assay

This protocol can be performed on a duplicate plate of cells treated with the library compounds in parallel with the primary screen.[12][13]

Materials:

-

Cells plated and treated with the library as in the primary cell-based assay.

-

CellTiter-Glo® 2.0 Reagent

-

Opaque-walled 384-well plates

-

Luminometer

Procedure:

-

Equilibrate the cell plate to room temperature for approximately 30 minutes.[12]

-

Add a volume of CellTiter-Glo® 2.0 Reagent equal to the volume of cell culture medium in each well.[10]

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[10]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10]

-

Record the luminescence. A significant decrease in luminescence compared to the DMSO control indicates cytotoxicity.

PART 3: Data Analysis and Hit Validation

Rigorous data analysis is essential to extract meaningful results from the large datasets generated in HTS.

Quality Control: The Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay. It takes into account the dynamic range of the signal and the data variation associated with the positive and negative controls.

Z'-Factor Calculation:

Z' = 1 - (3 * (σp + σn)) / |μp - μn|

Where:

-

σp = standard deviation of the positive control

-

σn = standard deviation of the negative control

-

μp = mean of the positive control

-

μn = mean of the negative control

| Z'-Factor Value | Assay Quality |

| > 0.5 | Excellent |

| 0 to 0.5 | Acceptable |

| < 0 | Unacceptable |

An assay with a Z'-factor consistently above 0.5 is considered suitable for HTS.

Hit Identification and Confirmation

A "hit" is a compound that produces a statistically significant effect in the primary screen. A common threshold for hit selection is a signal that is three standard deviations away from the mean of the negative control.

All initial hits must be confirmed through re-testing. This involves re-sourcing the compound and testing it in the primary assay to rule out experimental artifacts.

Dose-Response Analysis

Confirmed hits should be further characterized by generating a dose-response curve. This involves testing the compound at multiple concentrations to determine its potency (e.g., IC50 or EC50). This is a critical step in prioritizing hits for further development.

Conclusion

The high-throughput screening of 1-Phenyl-1H-imidazol-2-amine libraries offers a promising avenue for the discovery of novel therapeutics. By carefully selecting the appropriate biological target and assay format, meticulously executing the HTS workflow, and applying rigorous data analysis and hit validation strategies, researchers can efficiently identify and characterize promising lead compounds. The protocols and guidelines presented in this document provide a solid foundation for initiating and conducting successful HTS campaigns with this versatile chemical scaffold.

References

-

Yu, S., Park, J. S., Paredes, V., Song, M. C., Baek, N. I., Lee, S. I., Lim, J. S., Cho, N. Y., Yoon, J., & Baek, K. (2010). Screening and isolation of a natural dopamine D1 receptor antagonist using cell-based assays. Journal of Biotechnology, 146(1-2), 64–69. [Link]

- Swinney, D. C. (2004). Biochemical mechanisms of hit discovery. Current Opinion in Drug Discovery & Development, 7(4), 503–513.

-

An, W. F., & Tolliday, N. (2010). Introduction: cell-based assays for high-throughput screening. Methods in Molecular Biology, 665, 1–12. [Link]

-

Zhang, L., & Glaros, T. (2018). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. Journal of Chemical Research, 42(12), 608-610. [Link]

-

Macarron, R., Banks, M. N., Bojanic, D., Burns, D. J., Cirovic, D. A., Garyantes, T., Green, D. V., Hertzberg, R. P., Janzen, W. P., Paslay, J. W., Schopfer, U., & Sittampalam, G. S. (2011). Impact of high-throughput screening in biomedical research. Nature Reviews Drug Discovery, 10(3), 188–195. [Link]

-

Mayr, L. M., & Bojanic, D. (2009). Novel trends in high-throughput screening. Current Opinion in Pharmacology, 9(5), 580–588. [Link]

-

National Center for Biotechnology Information. (2025). Interference and Artifacts in High-content Screening. In Assay Guidance Manual. Retrieved from [Link]

-

ChEMBL. (n.d.). HTS Assay for Allosteric Agonists of the Human D1 Dopamine Receptor: Primary Screen for Antagonists. Retrieved from [Link]

-

Carpenter, A. E., & Singh, S. (2010). High-throughput screens for fluorescent dye discovery. Current Opinion in Chemical Biology, 14(5), 632–636. [Link]

-

University of Oslo. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]

-

BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

-

Hilaris Publisher. (2023). Advances in High-throughput Screening Methods for Drug Discovery in Biomedicine. Retrieved from [Link]

-

BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. In Assay Guidance Manual. Retrieved from [Link]

-

MDPI. (2024). Fluorescence-Polarization-Based Assaying of Lysozyme with Chitooligosaccharide Tracers. International Journal of Molecular Sciences, 25(3), 1629. [Link]

-

Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]

-

Creative BioMart. (n.d.). COX-2 Inhibitor Screening Kit. Retrieved from [Link]

-

Glickman, J. F., Chiaravalli, J., & Rockefeller University. (2008). A High-Content Live-Cell Viability Assay and Its Validation on a Diverse 12K Compound Screen. Journal of Biomolecular Screening, 13(9), 891–899. [Link]

-

Sykes, D. A., Stoddart, L. A., & Hill, S. J. (2019). Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays. Molecular Pharmacology, 96(3), 333–343. [Link]

-

MDPI. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 25(14), 7609. [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization and Biological Screening of Novel Imidazolylpyrazole Scaffolds. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. In Assay Guidance Manual. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Screening and isolation of a natural dopamine D1 receptor antagonist using cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. assaygenie.com [assaygenie.com]

- 6. COX-2 Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. promega.com [promega.com]

- 11. CellTiter-Glo® 2.0 Assay Technical Manual [promega.sg]

- 12. OUH - Protocols [ous-research.no]

- 13. promega.com [promega.com]

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Phenyl-1H-imidazol-2-amine by Column Chromatography

Welcome to our dedicated technical support guide for the purification of 1-Phenyl-1H-imidazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating this valuable compound. As a polar, basic N-heterocycle, 1-Phenyl-1H-imidazol-2-amine presents unique challenges during silica gel column chromatography. This guide provides in-depth, field-proven insights and step-by-step protocols to help you achieve high purity and yield.

Understanding the Molecule: Key Physicochemical Properties

Before diving into purification strategies, it's crucial to understand the physicochemical properties of 1-Phenyl-1H-imidazol-2-amine that influence its chromatographic behavior.

| Property | Estimated Value/Characteristic | Implication for Chromatography |

| Structure | Phenyl group, imidazole ring, primary amine | Aromatic, polar, and basic functionalities. |

| Polarity | Moderately polar | Likely to have low mobility in non-polar solvents (e.g., hexane) and require more polar solvent systems for elution. |

| Basicity (pKa) | The pKa of the conjugate acid of the parent imidazole is ~7.[1] The predicted pKa for the similar 5-phenyl-1H-imidazol-2-amine is ~14.75.[2] | The amine group is basic and will be protonated in acidic conditions, leading to strong interactions with the acidic silanol groups on standard silica gel. |

| Solubility | Generally soluble in polar organic solvents like methanol, dichloromethane, and ethyl acetate. Poorly soluble in non-polar solvents like hexane. | Dictates the choice of loading solvent and the mobile phase composition. |

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the column chromatography of 1-Phenyl-1H-imidazol-2-amine.

Question 1: My compound is streaking badly on the TLC plate and I'm getting significant tailing on the column. What's happening and how can I fix it?

Answer:

This is the most common issue when purifying basic amines on standard silica gel.

-

The Root Cause: Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface. Your basic amine interacts strongly with these acidic sites via an acid-base interaction. This strong, sometimes irreversible, binding leads to a portion of your compound moving much slower than the bulk, resulting in elongated spots (tailing) on a TLC plate and broad, tailing peaks during column chromatography.[3][4] This can lead to poor separation and reduced yield.

-

The Solution: Deactivate the Silica Gel The most effective solution is to neutralize the acidic silanol groups by adding a small amount of a volatile base to your mobile phase.[5] Triethylamine (Et3N or TEA) is a common choice.

-

Mechanism of Action: The triethylamine, being a small and relatively non-polar base, will preferentially interact with the acidic silanol groups on the silica, effectively "capping" them. This prevents your more valuable 1-Phenyl-1H-imidazol-2-amine from binding strongly, allowing it to move through the column more uniformly and resulting in sharper bands and better separation.

-

Recommended Action:

-

TLC Analysis: Add 0.5-1% triethylamine to your developing solvent system (e.g., 99:1 or 99.5:0.5 solvent:Et3N). You should observe a significant improvement in the spot shape.

-

Column Chromatography: Prepare your entire mobile phase with the same percentage of triethylamine. It is also good practice to pre-treat your silica gel by flushing the packed column with your mobile phase containing triethylamine before loading your sample.[1]

-

-

Question 2: I'm not getting good separation between my product and a closely related, slightly less polar impurity. How can I improve the resolution?

Answer:

Improving resolution requires optimizing the selectivity of your chromatographic system. Here are several strategies:

-

Adjusting Mobile Phase Polarity:

-

The Principle: The goal is to find a solvent system where your desired compound and the impurity have significantly different affinities for the stationary phase.

-

Recommended Action:

-

Systematic TLC Screening: Prepare a series of TLC developing solvents with varying ratios of a non-polar solvent (e.g., ethyl acetate or dichloromethane) and a polar solvent (e.g., methanol). For example:

-

99:1 EtOAc:MeOH

-

98:2 EtOAc:MeOH

-

95:5 EtOAc:MeOH

-

90:10 EtOAc:MeOH

-

-

Target Rf: Aim for a solvent system that gives your 1-Phenyl-1H-imidazol-2-amine an Rf value between 0.2 and 0.35 on the TLC plate. This generally provides the best separation on a column.

-

Gradient Elution: If a single solvent system (isocratic elution) doesn't provide adequate separation, consider a gradient elution for your column. Start with a less polar mobile phase to elute the less polar impurities, and gradually increase the polarity to elute your product.

-

-

-

Alternative Stationary Phases:

-

The Principle: If optimizing the mobile phase on silica gel is insufficient, changing the stationary phase can provide a different separation mechanism.

-

Recommended Options:

-

Alumina (Basic or Neutral): Basic alumina is an excellent alternative for purifying basic compounds as it lacks the acidic character of silica. Neutral alumina can also be effective.[6] You will need to re-optimize your mobile phase system with TLC on alumina plates.

-

Amino-functionalized Silica: This stationary phase has amino groups bonded to the silica surface, creating a more polar and less acidic environment.[4] It can offer unique selectivity for polar and basic compounds.

-

-

Question 3: My product seems to be stuck on the column. I'm using a high concentration of methanol, but the recovery is very low. What should I do?

Answer:

This indicates a very strong, potentially irreversible, interaction between your compound and the silica gel.

-

The Cause: This is an extreme case of the acid-base interaction discussed in Question 1. Without a basic modifier, your amine can be so strongly adsorbed that even highly polar solvents like methanol cannot effectively displace it.

-

Recommended Actions:

-

Immediate Column Salvage: Try to elute the remaining product by flushing the column with a mobile phase containing a basic modifier. A solution of 5-10% methanol in dichloromethane with 1-2% triethylamine or even a dilute solution of ammonia in methanol (e.g., 2% NH4OH in MeOH) can be effective.

-

Future Prevention: Always use a basic modifier in your mobile phase when purifying basic amines on silica gel. If your compound is particularly basic, consider using basic alumina from the outset.

-

Frequently Asked Questions (FAQs)

-

Q: What is a good starting solvent system for TLC analysis of 1-Phenyl-1H-imidazol-2-amine?

-

A: A good starting point is a mixture of ethyl acetate and methanol. Begin with a 95:5 (v/v) mixture of Ethyl Acetate:Methanol and adjust the ratio based on the observed Rf. If the compound remains at the baseline, increase the proportion of methanol. If it runs to the solvent front, decrease the methanol content. Remember to add 0.5-1% triethylamine to this mixture to prevent streaking.

-

-

Q: Can I use Dichloromethane (DCM) instead of Ethyl Acetate?

-

A: Yes, a DCM/Methanol system is also very effective for polar compounds. A typical starting point would be 98:2 DCM:MeOH, again with the addition of a basic modifier.

-

-

Q: How much crude material should I load onto my column?

-

A: A general rule of thumb for good separation is to load no more than 1-5% of the mass of the silica gel (e.g., for a 100g silica gel column, load 1-5g of crude material). The exact amount depends on the difficulty of the separation.

-

-

Q: Should I perform dry loading or wet loading of my sample?

-

A: For compounds that are not highly soluble in the initial mobile phase, dry loading is often preferred. This involves pre-adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of your packed column. This technique often leads to sharper bands and better separation.

-

Experimental Protocols

Protocol 1: Standard Purification using Silica Gel with a Basic Modifier

This protocol is the recommended starting point for the purification of 1-Phenyl-1H-imidazol-2-amine.

-

TLC Analysis and Solvent System Selection:

-

Dissolve a small amount of your crude material in a suitable solvent (e.g., DCM or Ethyl Acetate).

-

Spot the solution on a silica gel TLC plate.

-

Develop the TLC plate in a chamber containing a mixture of Ethyl Acetate and Methanol (e.g., 95:5) with 1% triethylamine.

-

Visualize the spots under UV light.

-

Adjust the solvent ratio to achieve an Rf of ~0.2-0.3 for the desired product.

-

-

Column Preparation:

-